molecular formula C14H20N4O2 B11156426 N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B11156426
M. Wt: 276.33 g/mol
InChI Key: IAMPXZZDHRVTDC-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of piperidine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its combination of a piperidine ring with a pyridine moiety and two carboxamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C14H20N4O2/c1-17(2)14(20)18-9-6-11(7-10-18)13(19)16-12-5-3-4-8-15-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,15,16,19)

InChI Key

IAMPXZZDHRVTDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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